1-ethoxycyclopropane-1-carbaldehyde
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Overview
Description
1-ethoxycyclopropane-1-carbaldehyde: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a cyclopropane derivative featuring an ethoxy group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-ethoxycyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-ethoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of a catalytic amount of hydrobromic acid . The reaction mixture is then distilled to obtain the desired product.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
1-ethoxycyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Reagents such as or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted cyclopropane derivatives depending on the reagents used.
Scientific Research Applications
1-ethoxycyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the reactivity and stability of cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxycyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane derivative. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under certain conditions . These reactions are facilitated by the strain in the cyclopropane ring, making it highly reactive.
Comparison with Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A cyclopropane derivative with an amino group and a carboxylic acid group.
1-bromo-1-ethoxycyclopropane: A cyclopropane derivative with a bromo and an ethoxy group.
Uniqueness:
1-ethoxycyclopropane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the cyclopropane ring
Properties
CAS No. |
201534-86-3 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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